molecular formula C10H5F3O2 B2998112 3-[4-(Trifluoromethyl)phenyl]prop-2-ynoic acid CAS No. 3792-88-9

3-[4-(Trifluoromethyl)phenyl]prop-2-ynoic acid

Cat. No. B2998112
CAS RN: 3792-88-9
M. Wt: 214.143
InChI Key: XOCLMGDPIQZXDW-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]prop-2-ynoic acid, also known as TFMPA, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of GABA receptors, which are involved in the regulation of neurotransmission in the central nervous system.

Scientific Research Applications

Role in Organic Synthesis

Trifluoromethanesulfonic acid, a closely related compound, has been extensively used in organic synthesis, particularly in electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, isomerizations, and syntheses of carbo- and heterocyclic structures. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, which can be detected and studied using spectral methods. This indicates the potential utility of 3-[4-(Trifluoromethyl)phenyl]prop-2-ynoic acid in similar synthetic applications due to its structural characteristics, suggesting its role in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).

Pharmacological Potential

Although direct studies on this compound specifically are limited, research on structurally related compounds, such as chlorogenic acid and caffeic acid derivatives, highlights a significant pharmacological potential. These compounds demonstrate a variety of therapeutic roles, including antioxidant, anti-inflammatory, neuroprotective, and antiviral activities. Such studies suggest that this compound could also possess similar biological activities, making it a candidate for further pharmacological research. For example, chlorogenic acid, a phenolic compound, has been shown to possess antioxidant, anti-inflammatory, and neuroprotective effects, suggesting a potential for this compound in similar biological applications (Naveed et al., 2018).

Environmental and Biotechnological Applications

The environmental persistence and biological effects of polyfluoroalkyl chemicals, including perfluorinated acids, have been extensively studied, revealing their widespread presence in the environment and potential toxicological impacts. This highlights the importance of understanding the environmental behavior and treatment of compounds like this compound. Research into microbial degradation pathways and treatment technologies for related compounds can provide insights into mitigating the environmental impacts of this compound (Liu & Mejia Avendaño, 2013).

Mechanism of Action

Target of Action

The primary targets of 3-[4-(Trifluoromethyl)phenyl]prop-2-ynoic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It is hypothesized that this compound may interact with its targets through covalent bonding, given the presence of the prop-2-ynoic acid moiety .

Pharmacokinetics

Given its molecular weight of 21414 , it is expected to have good oral bioavailability, as compounds with a molecular weight below 500 are generally well absorbed in the gastrointestinal tract.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and activity. Specific details on how these factors influence the action of this compound are currently unknown .

properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]prop-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-2,4-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCLMGDPIQZXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3792-88-9
Record name 3-[4-(trifluoromethyl)phenyl]prop-2-ynoic acid
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